2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid
Description
This compound belongs to the rhodanine-3-acetic acid family, characterized by a 1,3-thiazolidin-4-one core modified with a 3,4,5-trimethoxyphenylmethylidene substituent at the C5 position and a sulfanylidene group at C2. The (5Z) configuration ensures spatial alignment critical for biological interactions. Such derivatives are primarily investigated for antifungal and antimicrobial activities, leveraging the rhodanine scaffold’s ability to inhibit enzymes like fungal cytochrome P450 or bacterial cell wall synthesis proteins .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-20-9-4-8(5-10(21-2)13(9)22-3)6-11-14(19)16(7-12(17)18)15(23)24-11/h4-6H,7H2,1-3H3,(H,17,18)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUKUKYZRIVQB-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid involves a multi-step reaction process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine derivative . The reaction conditions typically involve refluxing the mixture in ethanol or methanol for several hours .
Chemical Reactions Analysis
2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . It also interacts with DNA and proteins, leading to the inhibition of cancer cell proliferation . The presence of the thiazolidine ring allows the compound to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of rhodanine derivatives is highly dependent on substituents at the C5 arylalkylidene position. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize the conjugated system, while electron-withdrawing groups (e.g., nitro) may alter redox properties or target binding .
- Stereochemistry : The Z-configuration at C5 is conserved across active analogs, ensuring optimal spatial orientation for target engagement .
Physicochemical Properties
| Parameter | Target Compound | Pyridin-2-yl Analog | 3-Nitrobenzylidene Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~479 | ~360 | 324.33 |
| log k (RP-HPLC) | ~1.2 | ~0.8 | ~0.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
| Topological PSA (Ų) | ~142 | ~135 | ~118 |
Notes:
- Higher molecular weight and PSA of the target compound suggest balanced solubility and permeability.
Biological Activity
The compound 2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative known for its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a thiazolidinone ring and a unique sulfanylidene group, contributing to its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Pending] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, thiazolidinones are known to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Antioxidant Activity : The presence of methoxy groups in the aromatic ring enhances the antioxidant capacity of the compound, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies have indicated that thiazolidinone derivatives exhibit anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory mediators.
Anticancer Activity
Recent research has highlighted the anticancer potential of thiazolidinone derivatives. A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The growth inhibitory values (GI50) were markedly lower than those of standard chemotherapeutic agents.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Case Studies
- Cytotoxicity Assays : In a study involving MCF-7 breast cancer cells, the compound demonstrated a GI50 value of approximately 5 µM, indicating potent cytotoxic effects compared to traditional treatments .
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth and improved survival rates compared to control groups. These findings suggest its potential as an adjunct therapy in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
